

An In-Depth Technical Guide to Z-D-Phenylalaninol: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Z-D-Phenylalaninol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Z-D-Phenylalaninol**, a critical chiral building block in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in synthesis and potential modulation of biological pathways.

Chemical Structure and Identification

Z-D-Phenylalaninol, a derivative of the amino acid D-phenylalanine, is characterized by a benzyloxycarbonyl (Z) protecting group on the amine and the reduction of the carboxylic acid to a primary alcohol. This modification enhances its utility in synthetic organic chemistry, particularly in peptide synthesis.

The IUPAC name for **Z-D-Phenylalaninol** is benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate.^[1] Its structure is defined by the (R)-configuration at the chiral center.

Synonyms: (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, (R)-2-(Z-Amino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Cbz-**D-phenylalaninol**.^{[1][2]}

Physicochemical Properties

A summary of the key quantitative data for **Z-D-Phenylalaninol** is presented in the table below. It is important to note that a specific boiling point for **Z-D-Phenylalaninol** is not readily available in the literature. However, the boiling point of the related compound D-Phenylalaninol is provided as an estimation.

Property	Value	Source(s)
CAS Number	58917-85-4	[2] [3]
Molecular Formula	C ₁₇ H ₁₉ NO ₃	[3]
Molecular Weight	285.34 g/mol	[2]
Melting Point	92-95 °C	[2]
Boiling Point	Not available (D-Phenylalaninol: 303.8 °C at 760 mmHg)	[4]
Optical Rotation	[α] ²² / _D +30° (c=1 in chloroform)	[2]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in dichloromethane, ethyl acetate, methanol. [5] Based on its structure with a large aromatic protecting group and a phenyl ring, it is expected to have good solubility in many organic solvents such as chloroform, and limited solubility in water.	

Applications in Research and Development

Z-D-Phenylalaninol is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical science:

- **Peptide Synthesis:** It serves as a crucial building block in the synthesis of peptides and peptidomimetics. The Z-group provides protection for the amine functionality, allowing for controlled peptide bond formation. Its incorporation can influence the conformational properties and biological activity of the resulting peptide.[\[2\]](#)
- **Chiral Catalysis:** The inherent chirality of **Z-D-Phenylalaninol** makes it a valuable component in the development of chiral catalysts and auxiliaries for asymmetric synthesis. These catalysts are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[\[3\]](#)
- **Drug Discovery:** As an intermediate, it is utilized in the synthesis of complex, biologically active molecules. Research has indicated that the related compound, phenylalaninol, can modulate insulin signaling pathways, suggesting potential therapeutic applications for its derivatives in metabolic disorders.[\[3\]](#)[\[6\]](#)

Experimental Protocols and Methodologies

Representative Protocol: Incorporation of Z-D-Phenylalaninol in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the incorporation of a Z-protected amino alcohol like **Z-D-Phenylalaninol** at the C-terminus of a peptide sequence using a trityl-based resin.

Materials:

- 2-Chlorotrityl chloride resin
- **Z-D-Phenylalaninol**
- Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine (20% in DMF)
- Coupling reagents (e.g., HBTU, HATU)

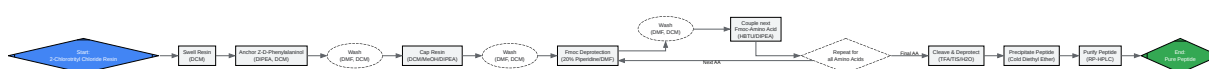
- Fmoc-protected amino acids
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the 2-chlorotriyl chloride resin in DCM in a reaction vessel for 30 minutes.
- Anchoring of **Z-D-Phenylalaninol**:
 - Dissolve **Z-D-Phenylalaninol** (2 eq.) and DIPEA (4 eq.) in DCM.
 - Add the solution to the swollen resin and agitate for 2-4 hours.
 - Wash the resin with DCM (3x) and DMF (3x).
- Capping: To block any unreacted sites on the resin, treat with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes. Wash with DCM (3x) and DMF (3x).
- Fmoc Deprotection (for the next amino acid):
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes.
 - Wash the resin with DMF (5x) and DCM (3x).
- Amino Acid Coupling:
 - Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Perform a Kaiser test to confirm complete coupling.

- Wash the resin with DMF (3x) and DCM (3x).
- Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - Wash the final peptide-resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for SPPS



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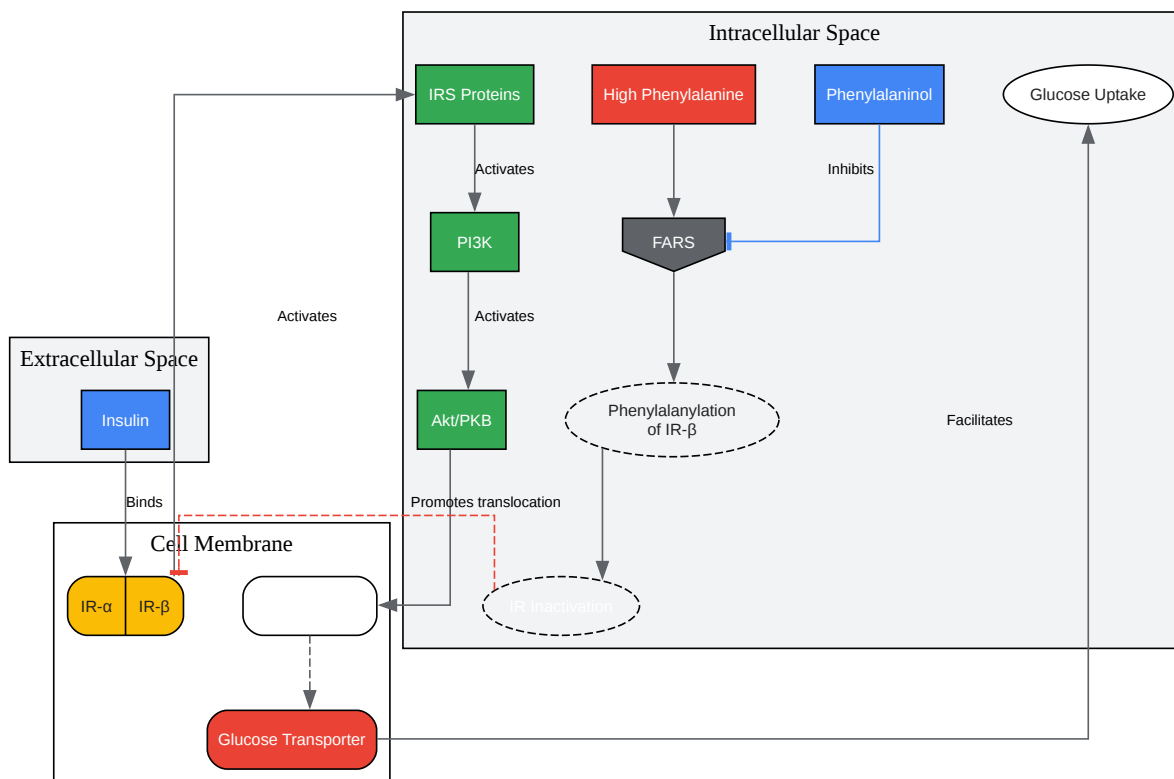
A representative workflow for the solid-phase synthesis of a peptide incorporating **Z-D-Phenylalaninol**.

Role in Signaling Pathways: Modulation of Insulin Signaling

Recent research has highlighted the role of the related, unprotected amino alcohol, Phenylalaninol, in modulating the insulin signaling pathway. Elevated levels of phenylalanine have been associated with insulin resistance. This is due to the phenylalanylation of lysine residues on the insulin receptor beta (IR β) subunit by phenylalanyl-tRNA synthetase (FARS), which inactivates the receptor. Phenylalaninol acts as a competitive inhibitor of this process, thereby preventing the inactivation of IR β and sensitizing the insulin signaling pathway.[3][6]

Phenylalaninol's Mechanism of Action in Insulin Signaling

The following diagram illustrates the proposed mechanism by which Phenylalaninol can counteract the negative effects of high phenylalanine levels on insulin signaling.



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Phenylalaninol's role in preventing insulin receptor inactivation by high phenylalanine levels.

This pathway highlights the potential for developing derivatives of Phenylalaninol as therapeutic agents for conditions associated with insulin resistance. Further research is needed to elucidate the specific effects of **Z-D-Phenylalaninol** on this and other signaling cascades.

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